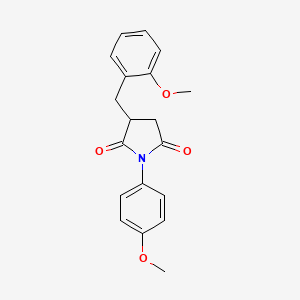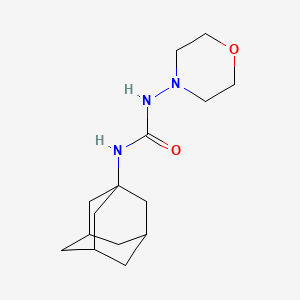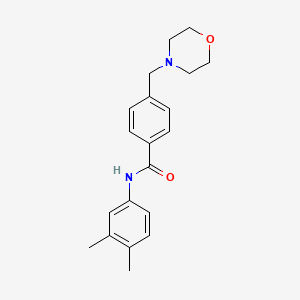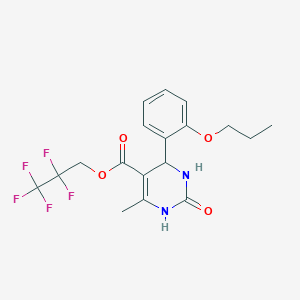![molecular formula C25H22FNO B4968903 12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4968903.png)
12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one, also known as FLA-11, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is believed to exert its biological effects through the inhibition of COX-2. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has been shown to exhibit anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. These effects make this compound a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of 12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is its high potency and selectivity for COX-2 inhibition. This makes it a useful tool for studying the role of COX-2 in various biological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on 12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another potential direction is the investigation of this compound's effects on other enzymes and pathways involved in inflammation and cancer. Finally, this compound's neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases, and further research in this area is warranted.
Synthesis Methods
12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one was first synthesized by researchers at the University of Mississippi in 2009. The synthesis involves the condensation of 4-fluoroacetophenone with 1,2,3,4-tetrahydro-9-methoxy-2-methyl-1-oxo-6-phenylacridine-8-carboxylic acid to form the intermediate 1-(4-fluorophenyl)-3,4-dihydro-9,9-dimethyl-2H-pyrido[3,4-b]indole-2,7-dione. This intermediate is then reduced with sodium borohydride to yield this compound.
Scientific Research Applications
12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In particular, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. This makes this compound a potential candidate for the development of new anti-inflammatory drugs.
properties
IUPAC Name |
12-(4-fluorophenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO/c1-25(2)13-20-24(21(28)14-25)22(16-7-10-17(26)11-8-16)23-18-6-4-3-5-15(18)9-12-19(23)27-20/h3-12,22,27H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTICQNCUUUUNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=C(C=C5)F)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[(4-methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4968820.png)

![N-{1-[1-(3,4-dimethoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4968828.png)
![1-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}piperidine](/img/structure/B4968829.png)

![methyl 7-cyclopropyl-3-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4968847.png)

methanol](/img/structure/B4968867.png)

![methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate](/img/structure/B4968884.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4968908.png)
![4-{5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4968921.png)
![5-{3-bromo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4968925.png)
![ethyl 4-({[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4968930.png)